![molecular formula C6H10N2S B1385901 N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine CAS No. 920479-07-8](/img/structure/B1385901.png)
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
Vue d'ensemble
Description
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, also known as MTMA, is an organic compound that is used in a variety of scientific applications. It is a colorless, crystalline solid with a slight odor and a melting point of about 132°C. In its pure form, MTMA has the molecular formula C7H10N2S. MTMA has been used in a range of applications, from synthesis and research to drug development and biochemical analysis.
Applications De Recherche Scientifique
Antimicrobial Applications
Thiazole derivatives, including N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, have been found to possess significant antimicrobial properties . They are used in the development of compounds like sulfathiazole, which is known for its effectiveness against bacteria . The modification of thiazole-based compounds can lead to new molecules with potent antimicrobial activities, which are crucial in the fight against drug-resistant strains of bacteria .
Anticancer Activity
The thiazole moiety is a common feature in many anticancer drugs due to its ability to interfere with cell proliferation. Compounds containing thiazole structures, such as tiazofurin, have been studied for their anticancer properties . Researchers focus on synthesizing new thiazole derivatives that could potentially serve as effective treatments for various types of cancer .
Antidiabetic Effects
Thiazole derivatives are being explored for their potential in treating type 2 diabetes mellitus . The structural similarity to thiamine (vitamin B1), which plays a role in glucose metabolism, suggests that thiazole-based compounds could be beneficial in managing blood sugar levels and improving insulin sensitivity .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs . These compounds can be designed to target specific inflammatory pathways, potentially leading to treatments with fewer side effects compared to current medications .
Neuroprotective Applications
Thiazole compounds have shown promise in neuroprotection , which is crucial for diseases like Alzheimer’s and Parkinson’s. The ability of these compounds to cross the blood-brain barrier and protect neuronal cells from damage is a significant area of research, with the potential to lead to new therapies for neurodegenerative disorders .
Antihypertensive and Cardiovascular Uses
Thiazole derivatives have been identified to possess antihypertensive activities , which are important for managing high blood pressure and preventing cardiovascular diseases. The exploration of thiazole-based compounds in this field could lead to new medications that help in regulating blood pressure with minimal side effects .
Propriétés
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCGXFXUGSQGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



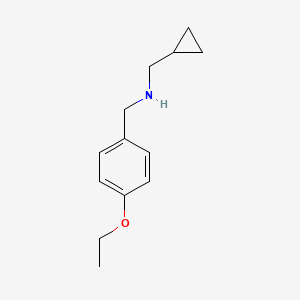
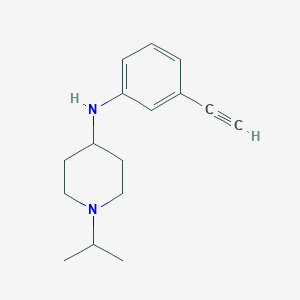
![[3-(2-Methylpropoxy)phenyl]methanol](/img/structure/B1385823.png)
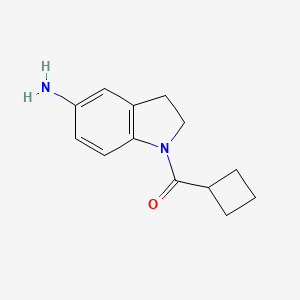



![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
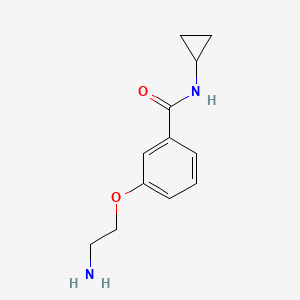
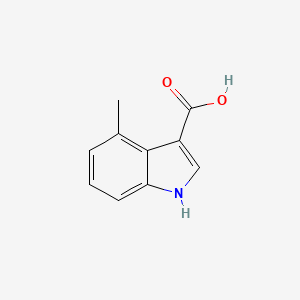
![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)

![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)
